molecular formula C13H16N6O2 B2771126 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1797655-67-4

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2771126
CAS No.: 1797655-67-4
M. Wt: 288.311
InChI Key: OTUOWQJGXYABNV-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a pyrimidine-derived acetamide featuring dual pyrimidine substituents: a dimethylamino-functionalized pyrimidinylmethyl group and a pyrimidin-2-yloxy moiety. The dimethylamino group may enhance solubility and binding interactions, while the pyrimidinyloxy linkage could influence metabolic stability compared to sulfur or amino analogs .

Properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-19(2)11-4-7-14-10(18-11)8-17-12(20)9-21-13-15-5-3-6-16-13/h3-7H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUOWQJGXYABNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Dimethylamino Pyrimidine Intermediate

      Starting Material: 2-chloropyrimidine.

      Reaction: Nucleophilic substitution with dimethylamine.

      Conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Formation of the Pyrimidin-2-yloxy Acetamide Intermediate

      Starting Material: 2-hydroxypyrimidine.

      Reaction: Alkylation with chloroacetamide.

      Conditions: Base-catalyzed reaction using potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile.

  • Coupling of Intermediates

      Reaction: The two intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

      Conditions: Typically performed in an inert atmosphere at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent and reagent waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

      Products: Oxidation of the dimethylamino group to form N-oxide derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction of the pyrimidine rings to form dihydropyrimidine derivatives.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

      Products: Substitution of the hydroxyl group in the pyrimidin-2-yloxy moiety to form halogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Dimethylamine, DMF, elevated temperatures.

    Alkylation: Chloroacetamide, potassium carbonate, acetonitrile.

    Coupling: DCC, inert atmosphere, room temperature.

Scientific Research Applications

Medicinal Chemistry

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide has been explored for its potential therapeutic effects, particularly in cancer treatment. Research indicates its ability to inhibit tumor growth through mechanisms involving the disruption of DNA replication and transcription processes.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in drug development . The mechanism of action involves binding to DNA and interfering with cellular signaling pathways that regulate cell proliferation.

Biochemical Research

The compound's structure allows it to function as a modulator of enzymatic activity. It has been investigated for its role in inhibiting specific enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids .

Case Study: Enzyme Inhibition
In a recent study, this compound was shown to effectively reduce levels of anandamide in neuronal cells, highlighting its potential for modulating lipid signaling pathways relevant to neurobiology .

Industrial Applications

The compound is also being explored for its applications in pharmaceuticals and agrochemicals. Its unique structure makes it suitable for the development of new drugs targeting various diseases, including infectious diseases and metabolic disorders.

Table: Industrial Applications

Application AreaPotential Uses
PharmaceuticalsAnticancer drugs, enzyme inhibitors
AgrochemicalsPesticides, herbicides

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to active sites, while the pyrimidine rings provide structural stability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Linkage Type Molecular Weight (g/mol) Key Substituents
Target Compound Pyrimidinyloxy ~349.38 Dimethylamino-pyrimidine
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Sulfanyl 288.37 4-Methylpyridinyl
4d () Pyrimidinylamino 474.64 4-Chlorophenyl, 3,4-dimethoxyphenyl

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Pyrimidine Rings : The presence of multiple pyrimidine moieties contributes to the compound's pharmacological properties.
  • Dimethylamino Group : This functional group enhances solubility and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • DNA Binding : The compound has been shown to bind to DNA, potentially interfering with replication and transcription processes, which can lead to apoptosis in cancer cells.
  • Cell Signaling Pathways : It may modulate signaling pathways involved in cell growth and survival, contributing to its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated:

  • Inhibition of Tumor Growth : The compound has been effective in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells.
  • Induction of Apoptosis : Treatment with this compound has been associated with increased levels of caspase activation, indicating a mechanism that triggers programmed cell death.

Case Studies

  • Breast Cancer Study :
    • A study evaluated the effects of the compound on MDA-MB-231 cells, revealing an IC50 value of approximately 0.126 μM, indicating potent antiproliferative effects compared to standard treatments like 5-Fluorouracil (5-FU) .
    • The compound showed a 19-fold selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic index.
  • Metastasis Inhibition :
    • In vivo studies demonstrated that this compound significantly inhibited lung metastasis in mouse models inoculated with MDA-MB-231 cells .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

Study FocusFindings
Anticancer ActivityExhibited potent inhibitory effects on tumor cell proliferation (IC50 ~ 0.126 μM)
SelectivityDemonstrated 19-fold selectivity for cancer cells over normal cells
Apoptosis InductionIncreased caspase levels indicating apoptosis in treated cancer cells
Metastasis InhibitionSignificantly reduced lung metastasis in animal models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide, and what key reagents are involved?

  • Methodology : The synthesis typically involves multi-step organic reactions. For example, pyrimidine intermediates are first functionalized via nucleophilic substitution or coupling reactions. A common approach includes:

Substitution : Reacting 4-(dimethylamino)pyrimidin-2-ylmethanol with a halogenated acetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methylacetamide group .

Thioether/Sulfanyl linkage : Introducing the pyrimidin-2-yloxy moiety via Mitsunobu or Ullmann coupling, using catalysts like CuI or Pd(PPh₃)₄ .
Key reagents include pyrimidine precursors, halogenated acetamides, and coupling catalysts. Solvents such as DMF or ethanol are critical for optimizing reaction efficiency .

Q. How can NMR and IR spectroscopy confirm the structural integrity and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Dimethylamino protons at δ ~2.8–3.2 ppm (singlet, 6H).
  • Pyrimidine ring protons at δ ~8.2–8.8 ppm (doublets).
  • Acetamide carbonyl at δ ~170–175 ppm in ¹³C NMR .
  • IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and pyrimidine C=N/C-O stretches at ~1550–1600 cm⁻¹ .
    Purity is validated via integration ratios in NMR and absence of extraneous peaks.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodology :

  • Assay standardization : Control variables like solvent (DMSO vs. aqueous buffers) and cell line viability (e.g., HEK293 vs. HeLa) .
  • Dose-response curves : Compare IC₅₀ values under consistent conditions. For example, discrepancies in enzyme inhibition (e.g., kinase assays) may arise from ATP concentration differences .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics or CRISPR-mediated target knockout to isolate off-target effects .

Q. What strategies optimize reaction yields for introducing the pyrimidin-2-yloxy group during synthesis?

  • Methodology :

  • Catalyst screening : Test Pd/Cu catalysts for cross-coupling efficiency. Pd(OAc)₂ with Xantphos ligand improves Ullmann coupling yields .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of oxygen atoms in pyrimidine intermediates .
  • Temperature control : Maintain 80–100°C for 12–24 hours to balance reaction progress and byproduct formation .

Q. How do structural analogs of this compound differ in reactivity and biological activity?

  • Structure-Activity Relationship (SAR) :

  • Pyrimidine substitution : Replacing dimethylamino with methoxy (e.g., N-((4-methoxypyrimidin-2-yl)methyl) derivatives) reduces kinase inhibition by ~40%, as measured in EGFR inhibition assays .
  • Acetamide modifications : Substituting the pyrimidin-2-yloxy group with thieno[3,2-d]pyrimidine enhances solubility but reduces bioavailability due to increased logP .
  • Data sources : Compare analogs via molecular docking (e.g., AutoDock Vina) and in vitro cytotoxicity screens .

Analytical and Experimental Design Questions

Q. What advanced techniques resolve ambiguities in the compound’s stereochemistry or crystal structure?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker D8 Venture) resolves bond angles and confirms the planar geometry of pyrimidine rings. Hydrogen bonding networks (e.g., N–H···O) validate acetamide conformation .
  • Dynamic NMR : Detect rotational barriers in dimethylamino groups at low temperatures (−40°C) to confirm restricted rotation .

Q. How can researchers address solubility limitations in biological assays?

  • Methodology :

  • Co-solvent systems : Use 5–10% DMSO in PBS, ensuring final DMSO <1% to avoid cytotoxicity .
  • Surfactants : Add 0.01% Tween-80 to improve aqueous dispersion .
  • Prodrug design : Introduce phosphate esters at the acetamide group for enhanced solubility, as demonstrated in preclinical models .

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